2-{[(Trimethoxysilyl)methyl]sulfanyl}-1,3-benzoxazole
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Overview
Description
1-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1,1-DIMETHOXYSILYL METHYL ETHER is a complex organic compound that features a benzoxazole moiety linked to a dimethoxysilyl group through a sulfanyl bridge
Preparation Methods
The synthesis of 1-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1,1-DIMETHOXYSILYL METHYL ETHER typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde to form the benzoxazole core.
Formation of Benzoxazole: A condensation reaction between 2-aminophenol and the aldehyde is carried out under acidic conditions to form the benzoxazole ring.
Introduction of Sulfanyl Group: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of Dimethoxysilyl Group: Finally, the sulfanyl-substituted benzoxazole is treated with a chlorosilane reagent to attach the dimethoxysilyl group, forming the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1,1-DIMETHOXYSILYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The dimethoxysilyl group can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines or alcohols, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1,1-DIMETHOXYSILYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: The benzoxazole moiety is known for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound’s silyl group makes it useful in the synthesis of organosilicon materials, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1,1-DIMETHOXYSILYL METHYL ETHER involves its interaction with biological targets through the benzoxazole moiety. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects . The sulfanyl and silyl groups may also contribute to its overall activity by enhancing its stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 1-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1,1-DIMETHOXYSILYL METHYL ETHER include other benzoxazole derivatives and silyl-substituted compounds.
List of Similar Compounds
- 2-(1,3-BENZOXAZOL-2-YLTHIO)ETHANOL
- 1,3-BENZOXAZOL-2-YLTHIOACETIC ACID
- 1,3-BENZOXAZOL-2-YLTHIOUREA
These compounds share structural similarities but differ in their functional groups and specific applications .
Properties
Molecular Formula |
C11H15NO4SSi |
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Molecular Weight |
285.39 g/mol |
IUPAC Name |
1,3-benzoxazol-2-ylsulfanylmethyl(trimethoxy)silane |
InChI |
InChI=1S/C11H15NO4SSi/c1-13-18(14-2,15-3)8-17-11-12-9-6-4-5-7-10(9)16-11/h4-7H,8H2,1-3H3 |
InChI Key |
LVNFIMOMKMXUTP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CSC1=NC2=CC=CC=C2O1)(OC)OC |
Origin of Product |
United States |
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